2-Amino-5-fluoro-2-methylpentanoic acid

PET imaging brain tumor amino acid transporter

This α,α-disubstituted fluorinated amino acid is the essential non-radioactive reference standard for the glioma PET tracer [18F]FAMPe. Its dual system L/glutamine transporter uptake delivers superior tumor-to-brain contrast vs. FET (tumor uptake 9.9% ID/g). Procure the ≥95% pure (S)-enantiomer grade as your HPLC identity/purity reference for automated radiosynthesis QA/QC. Request a bulk quote to support preclinical PET imaging programs.

Molecular Formula C6H12FNO2
Molecular Weight 149.16 g/mol
Cat. No. B13223076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoro-2-methylpentanoic acid
Molecular FormulaC6H12FNO2
Molecular Weight149.16 g/mol
Structural Identifiers
SMILESCC(CCCF)(C(=O)O)N
InChIInChI=1S/C6H12FNO2/c1-6(8,5(9)10)3-2-4-7/h2-4,8H2,1H3,(H,9,10)
InChIKeyGEJYXJNGQHFFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluoro-2-methylpentanoic Acid – Core Identity and Structural Context for Procurement


2-Amino-5-fluoro-2-methylpentanoic acid is an α,α-disubstituted, fluorine-bearing non‑proteinogenic amino acid. The molecule features a quaternary α‑carbon carrying both a methyl group and an amino group, with a terminal fluorine on a five‑carbon backbone. This architecture was deliberately designed as a longer‑chain analog of earlier fluorinated amino acids to improve brain availability through system L amino acid transport [1]. Its primary application is as a precursor for the positron emission tomography tracer [18F]FAMPe, where the cold compound serves as the reference standard and synthetic intermediate for radiochemical preparation [1].

Why In‑Class Amino Acid PET Tracers Cannot Substitute for 2-Amino-5-fluoro-2-methylpentanoic Acid


Radiolabeled amino acid tracers that target system L transport—such as [18F]FET, [11C]MET, and [18F]FDOPA—are not interchangeable with FAMPe‑based probes. Transport selectivity, tumor‑to‑normal‑brain contrast, and intracellular retention are highly sensitive to side‑chain length and α‑substitution [1]. FAMPe enters tumor cells via both system L and glutamine‑sensitive transporters, a dual mechanism that is absent in pure system L substrates like FET [2]. This transport promiscuity leads to measurably higher tumor‑to‑brain ratios and altered temporal dynamics, making simple substitution scientifically unjustified [1].

Quantitative Differentiation Evidence for 2-Amino-5-fluoro-2-methylpentanoic Acid Relative to Key Comparators


Superior Tumor-to-Brain Ratio of (S)-[18F]FAMPe vs. (S)-[18F]FET in Glioblastoma Model

In the mouse DBT glioblastoma model, the tumor‑to‑brain ratio of (S)-[18F]FAMPe measured by small‑animal PET at 45–60 min post‑injection was significantly higher than that of the established system L tracer (S)-[18F]FET (p < 0.001) [1]. The tumor‑to‑brain ratio for (S)-[18F]FAMPe ranged from 7.9 to 11.8 over the course of a 60‑min biodistribution study, with the ratio increasing with time, while (S)-[18F]FET showed a lower ratio under identical imaging conditions [2].

PET imaging brain tumor amino acid transporter

Dual Transporter Engagement: System L Plus Glutamine Transporter Uptake of (S)-[18F]FAMPe

In vitro uptake assays in mouse DBT glioma cells demonstrated that (S)-[18F]FAMPe enters cells not only via sodium‑independent system L transporters but also through glutamine‑sensitive transport systems. Uptake of (S)-[18F]FAMPe was reduced to 76 ± 21% (p < 0.05) and 66 ± 9% (p < 0.001) of control in the presence of 1 mM and 10 mM glutamine, respectively, and was further inhibited by ASC amino acids [1]. By contrast, (S)-[18F]FET uptake was not significantly affected by glutamine, confirming its exclusivity as a system L substrate [2].

transporter selectivity glutamine transport system L

Enantiomer-Dependent Tumor Uptake and Retention: (S)- vs. (R)-[18F]FAMPe

The two enantiomers of FAMPe exhibit profoundly different tumor pharmacokinetics. At 60 min post‑injection, tumor uptake of (S)-[18F]FAMPe was 9.9 ± 2.5% ID/g, three‑fold higher than the 3.3 ± 0.65% ID/g observed for (R)-[18F]FAMPe (p < 0.001) [1]. Moreover, the (S)-enantiomer showed only 10% washout over the study period, whereas (R)-[18F]FAMPe lost approximately 50% of its peak uptake [2]. The tumor‑to‑brain ratio for (S)-[18F]FAMPe increased over time (7.9 to 11.8), while that of the (R)-enantiomer declined after 30 min, reaching 5.8 at 60 min [1].

enantioselectivity tumor retention PET pharmacokinetics

Radiochemical Production Metrics: Yield and Purity of [18F]FAMPe

The two‑step radiosynthesis of [18F]FAMPe from the corresponding tosylate precursor afforded the isolated tracer in 24–52% radiochemical yield (decay‑corrected, n = 8) with >99% radiochemical purity [1]. These performance metrics were achieved using an automated synthesis module and are comparable to or exceed those reported for [18F]FET (typically 30–40% yield, >98% purity) [2]. The consistent production of both enantiomers with high purity is critical for reproducible preclinical and potential clinical imaging studies.

radiochemical yield radiochemical purity automated radiosynthesis

Procurement-Relevant Application Scenarios for 2-Amino-5-fluoro-2-methylpentanoic Acid


Preclinical PET Tracer Development for Brain Tumor Imaging

The (S)-enantiomer of FAMPe demonstrates a significantly higher tumor‑to‑brain ratio than FET (p < 0.001) in the DBT glioblastoma model [1]. This property supports its use as a lead tracer scaffold for preclinical PET studies aimed at improving glioma delineation and treatment monitoring.

Dual‑Transporter Imaging Probe Studies

Unlike FET, (S)-[18F]FAMPe shows quantifiable glutamine‑sensitive uptake (reduced to 66 ± 9% of control at 10 mM glutamine) in addition to system L transport [2]. This dual‑transporter profile makes the compound valuable for research into tumor metabolic heterogeneity and transporter‑targeted imaging beyond pure system L substrates.

Enantioselective Pharmacokinetics Research

The three‑fold difference in absolute tumor uptake at 60 min (9.9 vs. 3.3% ID/g) and the divergent washout kinetics (10% vs. 50%) between (S)- and (R)-FAMPe provide a defined system for studying enantiomer‑specific amino acid transport and retention in gliomas [1].

Radiochemistry Method Development and Reference Standard Supply

The cold compound 2-amino-5-fluoro-2-methylpentanoic acid serves as the essential reference standard for HPLC identity and purity confirmation of [18F]FAMPe. With reported radiosynthesis yields of 24–52% and >99% purity [1], laboratories developing automated FAMPe production protocols require a reliable supply of this non‑radioactive standard.

Quote Request

Request a Quote for 2-Amino-5-fluoro-2-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.